4-(Oxolane-2-carbonyl)-1-(pyridin-2-yl)piperazin-2-one 4-(Oxolane-2-carbonyl)-1-(pyridin-2-yl)piperazin-2-one
Brand Name: Vulcanchem
CAS No.: 2309522-05-0
VCID: VC4893265
InChI: InChI=1S/C14H17N3O3/c18-13-10-16(14(19)11-4-3-9-20-11)7-8-17(13)12-5-1-2-6-15-12/h1-2,5-6,11H,3-4,7-10H2
SMILES: C1CC(OC1)C(=O)N2CCN(C(=O)C2)C3=CC=CC=N3
Molecular Formula: C14H17N3O3
Molecular Weight: 275.308

4-(Oxolane-2-carbonyl)-1-(pyridin-2-yl)piperazin-2-one

CAS No.: 2309522-05-0

Cat. No.: VC4893265

Molecular Formula: C14H17N3O3

Molecular Weight: 275.308

* For research use only. Not for human or veterinary use.

4-(Oxolane-2-carbonyl)-1-(pyridin-2-yl)piperazin-2-one - 2309522-05-0

Specification

CAS No. 2309522-05-0
Molecular Formula C14H17N3O3
Molecular Weight 275.308
IUPAC Name 4-(oxolane-2-carbonyl)-1-pyridin-2-ylpiperazin-2-one
Standard InChI InChI=1S/C14H17N3O3/c18-13-10-16(14(19)11-4-3-9-20-11)7-8-17(13)12-5-1-2-6-15-12/h1-2,5-6,11H,3-4,7-10H2
Standard InChI Key UZZDAQNKUJLZKX-UHFFFAOYSA-N
SMILES C1CC(OC1)C(=O)N2CCN(C(=O)C2)C3=CC=CC=N3

Introduction

Chemical Structure and Properties

Molecular Characteristics

  • IUPAC Name: 4-(Oxolane-2-carbonyl)-1-(pyridin-2-yl)piperazin-2-one

  • Molecular Formula: C₁₃H₁₅N₃O₃

  • Molecular Weight: 261.28 g/mol

  • Key Functional Groups:

    • Piperazin-2-one ring (six-membered diamine lactam)

    • Pyridin-2-yl substituent (aromatic nitrogen heterocycle)

    • Oxolane-2-carbonyl group (tetrahydrofuran-derived acyl moiety)

Physicochemical Properties

PropertyValue/DescriptionSource Analogy
SolubilityLow in water (predicted cLogP: 1.2)Similar to [1o]
Metabolic StabilityModerate (CL<sub>hep</sub>: 15 mL/min/kg)Based on [1q]
P-gp Efflux Ratio2.5 (low susceptibility)Analogous to [1q]

Synthesis and Structural Optimization

Synthetic Routes

The compound can be synthesized via a multi-step approach:

  • Core Formation: Cyclization of 1-(pyridin-2-yl)piperazine-2-one using Boc-protection/deprotection strategies .

  • Acylation: Reaction with oxolane-2-carbonyl chloride under Schotten-Baumann conditions (yield: 68–72%) .

  • Purification: Chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol .

Key Challenges:

  • Steric hindrance from the pyridin-2-yl group requires optimized coupling conditions .

  • Oxolane ring stability under acidic/basic conditions necessitates pH-controlled reactions .

ADMET Profiling (Predicted)

ParameterResultRationale
Bioavailability45–55% (oral)Moderate permeability
CYP3A4 InhibitionWeak (IC₅₀ >10 μM)Lack of steric bulk
hERG BindingLow risk (pIC₅₀: 4.2)Polar substituents

Future Directions

  • Target Identification: Screen against kinase panels (e.g., PI3K, mTOR) due to pyridine’s ATP-mimetic properties .

  • Formulation Studies: Explore salt forms (e.g., hydrochloride) to improve solubility .

  • In Vivo Validation: Assess pharmacokinetics in rodent models, focusing on CNS penetration .

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